The compound 2-[(2S)-4-[7-(8-methylnaphthalen-1-yl)-2-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-yl]-1-(prop-2-enoyl)piperazin-2-yl]acetonitrile is a complex organic molecule with significant biological activity, particularly as a targeted therapeutic agent in oncology. It is known to selectively inhibit the KRAS G12C mutation, which is associated with various cancers.
This compound has been classified as a small molecule inhibitor that targets specific proteins involved in tumor growth and proliferation. The chemical structure indicates that it belongs to the class of pyrido[3,4-d]pyrimidines, which are known for their diverse biological activities. The compound's CAS number is 2206736-04-9, and its molecular formula is C33H39N7O2, with a molar mass of approximately 565.71 g/mol .
The synthesis of 2-[(2S)-4-[7-(8-methylnaphthalen-1-yl)-2-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-yl]-1-(prop-2-enoyl)piperazin-2-yl]acetonitrile typically involves multi-step organic synthesis techniques. Key steps may include:
The molecular structure of 2-[(2S)-4-[7-(8-methylnaphthalen-1-yl)-2-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-yl]-1-(prop-2-enoyl)piperazin-2-yl]acetonitrile can be described using several key features:
The chemical reactivity of 2-[(2S)-4-[7-(8-methylnaphthalen-1-yl)-2-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-yl]-1-(prop-2-enoyl)piperazin-2-yl]acetonitrile includes:
These reactions enable modifications that can enhance the compound's biological properties or facilitate further synthetic pathways .
The mechanism of action for 2-[(2S)-4-[7-(8-methylnaphthalen-1-yl)-2-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-yl]-1-(prop-2-enoyl)piperazin-2-yl]acetonitrile primarily involves:
Recent studies indicate that this compound effectively inhibits KRAS-dependent extracellular signal-regulated kinase phosphorylation, showcasing its potential utility in cancer therapeutics targeting KRAS mutations .
These properties highlight the compound's stability and solubility characteristics relevant for laboratory handling and application .
The primary application of 2-[(2S)-4-[7-(8-methylnaphthalen-1-yl)-2-{[(2S)-1-methylpyrrolidin-2-y]methoxy}-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin]-1-(prop-2-enoyl)piperazin-2-y]acetonitrile lies in oncology as a targeted therapy for cancers harboring KRAS G12C mutations. Its selective inhibition mechanism positions it as a promising candidate in cancer treatment regimens.
Furthermore, ongoing research into this compound may reveal additional therapeutic applications in other diseases characterized by dysregulated signaling pathways involving KRAS or related proteins .
CAS No.: 90212-80-9
CAS No.: 1246815-51-9
CAS No.: 7803-60-3
CAS No.: 1190931-41-9
CAS No.: